Technical Guide: Chemical Properties, Synthesis, and Pharmacological Profiling of N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide
Technical Guide: Chemical Properties, Synthesis, and Pharmacological Profiling of N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide
Executive Summary & Molecular Architecture
In contemporary medicinal chemistry, the strategic fusion of heterocyclic scaffolds with halogenated aromatic rings is a proven methodology for optimizing pharmacokinetic and pharmacodynamic profiles. N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide represents a highly versatile molecular architecture. It combines a thiophene ring—a classic bioisostere for benzene that enhances lipophilicity and metabolic stability—with an ortho-fluorinated aniline derivative linked via a robust acetamide bridge.
The presence of the fluorine atom at the ortho position of the phenyl ring is not merely a steric choice; it exerts a profound stereoelectronic effect. Fluorine's high electronegativity modulates the pKa of the adjacent amide, while its stereoelectronic properties can induce a "conformational lock," restricting the rotatable bonds and pre-organizing the molecule for optimal receptor binding. Related fluorinated thiophene-acetamide derivatives have demonstrated significant therapeutic potential, particularly as antimicrobial agents and selective inhibitors of metalloenzymes such as Carbonic Anhydrase II[1],[2].
Physicochemical Profiling
Understanding the baseline physicochemical properties is critical for predicting the absorption, distribution, metabolism, and excretion (ADME) of the compound. The data below synthesizes computed descriptors derived from the core functional groups and closely related analogs[3].
| Property | Computed/Extrapolated Value | Pharmacological Implication |
| Molecular Formula | C₁₂H₁₀FNOS | N/A |
| Molecular Weight | 235.28 g/mol | Well within Lipinski’s Rule of 5; ideal for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~29.1 Ų | Highly lipophilic; suggests excellent membrane and Blood-Brain Barrier (BBB) permeability. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Facilitates specific, directional target binding. |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Thiophene S) | Provides critical interaction points for active site accommodation. |
| Rotatable Bonds | 4 | Offers sufficient conformational flexibility to adapt to deep binding pockets. |
Synthetic Methodology: Two-Step N-Acylation
The synthesis of N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide is best achieved through a highly controlled, two-step N-acylation process. This involves the intermediate generation of a reactive acyl chloride, followed by nucleophilic attack by the fluorinated aniline[4].
Experimental Causality & Rationale
Carboxylic acids are inherently poor electrophiles. Direct coupling with 2-fluoroaniline is inefficient because the ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the aniline nitrogen. By first converting 2-thiopheneacetic acid to 2-(thiophen-2-yl)acetyl chloride using thionyl chloride (SOCl₂), we create a highly reactive electrophilic center that drives the subsequent amidation to completion[4]. Furthermore, triethylamine (TEA) is employed in the second step as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the already weakly nucleophilic aniline[5].
Protocol: Step-by-Step Synthesis
Step 1: Activation of 2-Thiopheneacetic Acid
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Setup: In a flame-dried, argon-purged 50 mL round-bottom flask, dissolve 10 mmol of 2-thiopheneacetic acid in 15 mL of anhydrous dichloromethane (DCM).
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Reagent Addition: Add 15 mmol (1.5 eq) of thionyl chloride (SOCl₂) dropwise at 0°C, followed by a catalytic amount (1 drop) of N,N-dimethylformamide (DMF) to initiate the Vilsmeier-Haack-type activation.
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Reaction: Reflux the mixture at 45°C for 2 hours.
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Self-Validation (IPC): Quench a 10 µL aliquot in methanol and analyze via TLC (Hexane:EtOAc 3:1). The complete disappearance of the baseline acid spot and the appearance of a higher Rf methyl ester spot validates the quantitative formation of the acyl chloride.
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Concentration: Remove excess SOCl₂ and DCM under reduced pressure to yield the crude 2-(thiophen-2-yl)acetyl chloride.
Step 2: N-Acylation of 2-Fluoroaniline
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Setup: Dissolve 10 mmol of 2-fluoroaniline and 12 mmol of triethylamine (TEA) in 20 mL of anhydrous tetrahydrofuran (THF) at 0°C.
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Coupling: Dissolve the crude acyl chloride from Step 1 in 10 mL of THF and add it dropwise to the aniline solution over 30 minutes to control the exothermic reaction and prevent di-acylation[4].
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Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
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Self-Validation (IPC): Monitor via LC-MS. The reaction is validated when the mass peak corresponding to 2-fluoroaniline (m/z 112[M+H]+) is depleted, and the product peak (m/z 236 [M+H]+) dominates the chromatogram.
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Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to obtain the pure target compound.
Figure 1: Two-step N-acylation synthetic workflow for N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide.
Pharmacological Screening: Enzyme Inhibition Assay
Given the structural homology of this compound to known metalloenzyme inhibitors, evaluating its efficacy against targets like Carbonic Anhydrase (CA) II is a logical pharmacological starting point[2].
Assay Causality & Rationale
The assay leverages the esterase activity of CA II, which cleaves the colorless substrate p-nitrophenyl acetate (pNPA) into p-nitrophenol, a product that absorbs strongly at 400 nm. If N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide successfully binds to the active site—stabilized by hydrogen bonding from the acetamide and hydrophobic packing of the thiophene and fluorophenyl rings—it will competitively inhibit this cleavage. The reduction in absorbance is directly proportional to the compound's binding affinity.
Protocol: High-Throughput In Vitro Screening
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Preparation: Prepare a 10 mM stock solution of the synthesized compound in 100% DMSO. Dilute serially in assay buffer (50 mM Tris-HCl, pH 7.4) to create a concentration gradient (0.1 nM to 100 µM). Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.
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Incubation: In a 96-well microplate, combine 10 µL of the compound dilutions with 40 µL of recombinant human CA II enzyme (10 nM final concentration). Incubate at 25°C for 15 minutes to allow the ligand-receptor complex to reach equilibrium.
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Initiation: Add 50 µL of 1 mM pNPA substrate to all wells to initiate the reaction.
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Self-Validation (System Check):
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Positive Control: Wells containing Acetazolamide (a known CA inhibitor) must show >90% inhibition.
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Negative Control: Wells containing 1% DMSO vehicle must show maximum uninhibited absorbance. If these parameters fail, the assay is invalid and reagents must be recalibrated.
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Readout: Measure absorbance continuously at 400 nm for 10 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis of the initial velocity vs. inhibitor concentration.
Figure 2: Pharmacological binding and high-throughput screening workflow for the target ligand.
References
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PubChem Compound Summary for CID 118706346, N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide. National Center for Biotechnology Information. [1]
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Synthesis of N-(2-fluorophenyl)acetamide. PrepChem. [5]
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PubChem Compound Summary for CID 67860, N-(2-Fluorophenyl)acetamide. National Center for Biotechnology Information. [3]
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Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega / PMC. [4]
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EC 4.2.1.1 - Carbonate Dehydratase (Carbonic Anhydrase II Complexes). Enzymes.me.uk. [2]
Sources
- 1. N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide | C12H11FN2O3S2 | CID 44520897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EC 4.2.1.1 - carbonate dehydratase [enzymes.me.uk]
- 3. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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